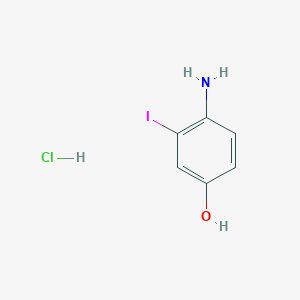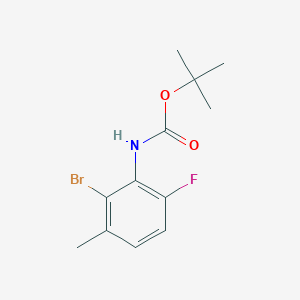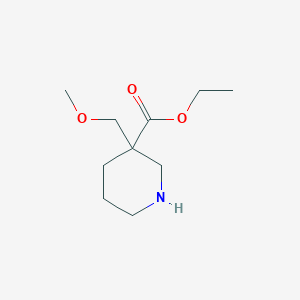![molecular formula C7H5BrClN3 B1528372 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1111237-76-3](/img/structure/B1528372.png)
5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is a compound with the empirical formula C7H5BrClN3 and a molecular weight of 246.49 . It is a solid substance and is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with N-bromosuccinamide in chloroform. The resulting mixture is then refluxed for 1 hour .Physical And Chemical Properties Analysis
5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is a solid substance . It has a melting point of 221-225°C . It is slightly soluble in water .Scientific Research Applications
Anticancer Activity
This compound has been used in the design and synthesis of new series of pyrrolo[2,3-d]pyrimidine derivatives . These derivatives have shown promising results in in vitro tests against seven selected human cancer cell lines, namely, MCF7, A549, HCT116, PC3, HePG2, PACA2, and BJ1 .
Molecular Docking Studies
The synthesized pyrrolo[2,3-d]pyrimidine derivatives have been used in molecular docking studies . These studies have shown promising binding affinities of certain compounds against Bcl2 anti-apoptotic protein .
Gene Expression Studies
These derivatives have been used to study gene expression levels. In one study, P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in treated MCF7 cells .
Protein Level Studies
The derivatives have been used to study protein levels. For instance, one compound increased the activity of Caspase 8 and BAX, while the activity of Bcl2 was greatly decreased in treated MCF7 cells .
Cell Cycle Studies
These compounds have been used to study cell cycles. Some compounds caused cell cycle arrest at the G1/S phase in MCF7 cells .
Apoptosis Studies
The derivatives have been used to study apoptosis. Some compounds induced the apoptotic death of MCF7 cells .
Anti-Breast-Cancer Activity
Pyrrolo[2,3-d]pyrimidine derivatives have been designed and synthesized based on molecular diversity. Their antiproliferative activity was evaluated against ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines .
CDK4/6 Inhibitors
Ribociclib and palbociclib, two typical selective CDK4/6 inhibitors, which have been employed in clinic for the treatment of estrogen receptor positive (ER+) breast cancer, possess an active fragment of pyrrolo[2,3-d]pyrimidine .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3/c1-3-11-6(9)5-4(8)2-10-7(5)12-3/h2H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBXHIJPFPEGBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CN2)Br)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60732032 | |
| Record name | 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1111237-76-3 | |
| Record name | 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-aminopyrrolidin-1-yl)carbonyl]-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one hydrochloride](/img/structure/B1528290.png)
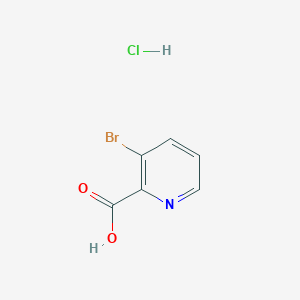
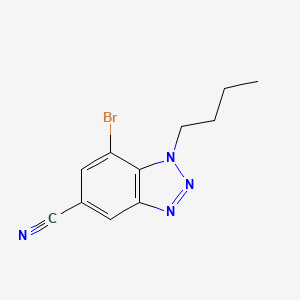
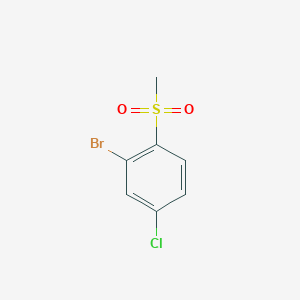
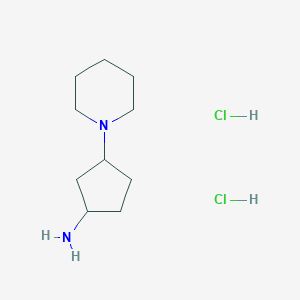
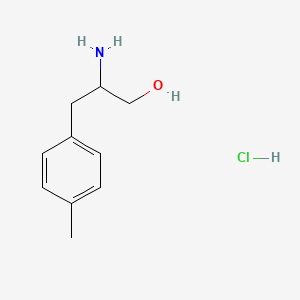
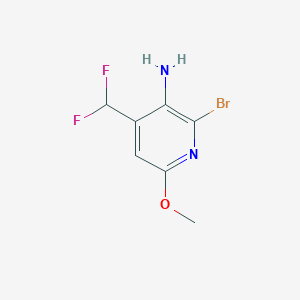

![{1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamine](/img/structure/B1528305.png)
![[1-(4-amino-1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-2-yl]methanol hydrochloride](/img/structure/B1528306.png)

